Pinoxepin
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Overview
Description
Pinoxepin, also known as pinoxepine, is an antipsychotic compound belonging to the tricyclic group with a dibenzoxepin ring system. It was developed in the 1960s but was never marketed. This compound has shown effectiveness in the treatment of schizophrenia, with sedative effects and relatively mild extrapyramidal symptoms .
Preparation Methods
The preparation of pinoxepin involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-chloro-6H-benzocbenzoxepin-11-ylidene with piperazine in the presence of ethanol. The reaction conditions typically involve heating and stirring to ensure complete reaction.
Chemical Reactions Analysis
Pinoxepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the dibenzoxepin ring can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a model compound for studying tricyclic antipsychotics and their chemical properties.
Biology: Investigating its effects on neurotransmitter systems and receptor binding.
Medicine: Evaluating its potential as an antipsychotic agent for treating schizophrenia and other psychiatric disorders.
Mechanism of Action
Pinoxepin exerts its effects by interacting with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting dopamine’s action and thereby reducing psychotic symptoms. Additionally, this compound has affinity for serotonin and histamine receptors, contributing to its sedative effects. The exact molecular pathways involved in its mechanism of action are complex and involve multiple neurotransmitter systems .
Comparison with Similar Compounds
Pinoxepin is similar to other tricyclic antipsychotics such as chlorpromazine and thioridazine. it is unique in its dibenzoxepin ring structure, which distinguishes it from other compounds in this class. Similar compounds include:
Chlorpromazine: A widely used antipsychotic with a different tricyclic structure.
Thioridazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Dibenzoxepin derivatives: Compounds with similar ring structures but varying side chains and functional groups.
Properties
CAS No. |
14008-66-3 |
---|---|
Molecular Formula |
C23H27ClN2O2 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
InChI Key |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
Origin of Product |
United States |
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